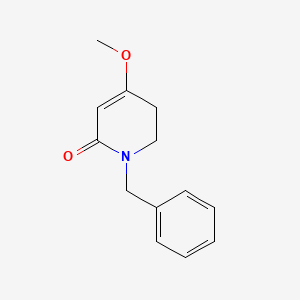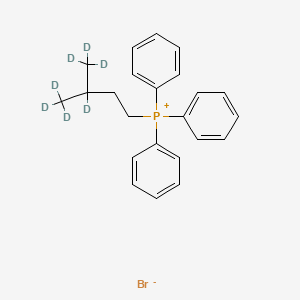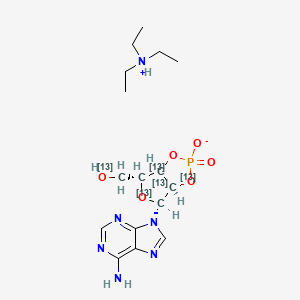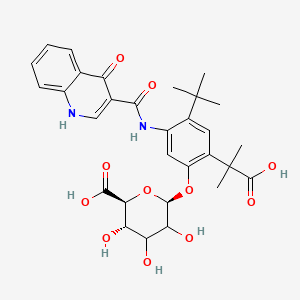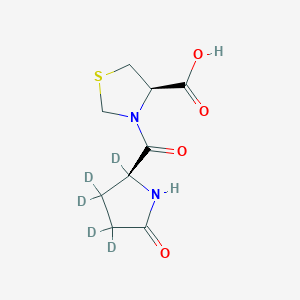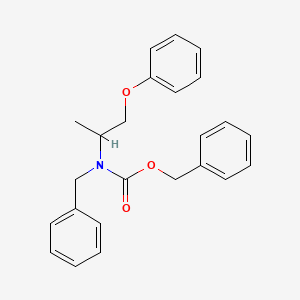
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is an organic compound that serves as an intermediate in the synthesis of various pharmacologically active agents. It is particularly noted for its role in the production of (S)-Phenoxybenzamine Hydrochloride, an irreversible α-antagonist used in the treatment of hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with benzylamine in the presence of a base. This reaction proceeds through the formation of a carbamate intermediate, which is then further reacted with 1-phenoxypropan-2-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Integral in the development of antihypertensive drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as α-adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The compound’s effects are mediated through the modulation of intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine: An α-antagonist used in the treatment of hypertension, similar in its pharmacological effects.
Uniqueness
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of (S)-Phenoxybenzamine Hydrochloride highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C24H25NO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
benzyl N-benzyl-N-(1-phenoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C24H25NO3/c1-20(18-27-23-15-9-4-10-16-23)25(17-21-11-5-2-6-12-21)24(26)28-19-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3 |
Clé InChI |
GPUPSPSCHYACEV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



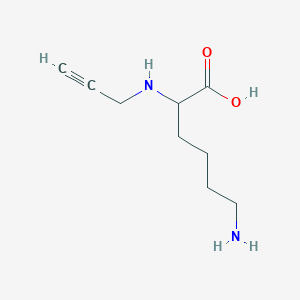
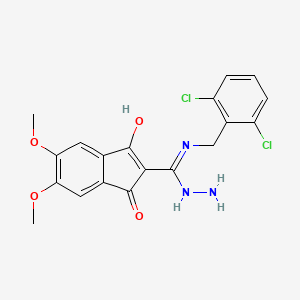
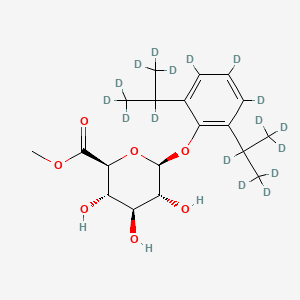
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
